Cas no 53056-91-0 (octahydrothieno3,4-bpyrazine 6,6-dioxide)

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a heterocyclic compound featuring a saturated thienopyrazine core with two sulfonyl groups at the 6-position. This structure imparts high stability and potential reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s rigid bicyclic framework and polar sulfone groups enhance its utility in designing bioactive molecules, particularly in medicinal chemistry for CNS-targeting agents or enzyme inhibitors. Its well-defined stereochemistry and functional group compatibility further support precise modifications for structure-activity relationship studies. The compound’s synthetic versatility and stability under various conditions make it a reliable building block for advanced research applications.
octahydrothieno3,4-bpyrazine 6,6-dioxide structure
53056-91-0 structure
Product Name:octahydrothieno3,4-bpyrazine 6,6-dioxide
CAS No:53056-91-0
MF:C6H12N2O2S
MW:176.236680030823
MDL:MFCD06809750
CID:937889
PubChem ID:16449569
Update Time:2025-05-24

octahydrothieno3,4-bpyrazine 6,6-dioxide Chemical and Physical Properties

Names and Identifiers

    • thieno[3,4-b]pyrazine, octahydro-, 6,6-dioxide (9ci)
    • 1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide
    • AKOS000270688
    • E?-thieno[3,4-b]pyrazine-6,6-dione
    • SCHEMBL1060206
    • Thieno[3,4-b]pyrazine,octahydro-,6,6-dioxide(9ci)
    • octahydro-6
    • OCTAHYDRO-6??-THIENO[3,4-B]PYRAZINE-6,6-DIONE
    • XBPSKZNDAZYXNY-UHFFFAOYSA-N
    • MFCD06809750
    • AKOS016040092
    • DTXSID00586076
    • BBL030700
    • SB46821
    • Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione
    • STK627369
    • octahydrothieno[3,4-b]pyrazine 6,6-dioxide
    • LS-09041
    • 53056-91-0
    • octahydrothieno3,4-bpyrazine 6,6-dioxide
    • MDL: MFCD06809750
    • Inchi: 1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2
    • InChI Key: XBPSKZNDAZYXNY-UHFFFAOYSA-N
    • SMILES: S1(CC2C(C1)NCCN2)(=O)=O

Computed Properties

  • Exact Mass: 176.06194880g/mol
  • Monoisotopic Mass: 176.06194880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 66.6Ų

octahydrothieno3,4-bpyrazine 6,6-dioxide Pricemore >>

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Additional information on octahydrothieno3,4-bpyrazine 6,6-dioxide

Comprehensive Overview of Octahydrothieno[3,4-b]pyrazine 6,6-Dioxide (CAS No. 53056-91-0): Properties, Applications, and Innovations

Octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS No. 53056-91-0) is a heterocyclic compound with a unique molecular structure, combining sulfur and nitrogen atoms in a fused ring system. This compound has garnered significant attention in pharmaceutical and material science research due to its potential as a building block for drug discovery and functional materials. The 6,6-dioxide moiety enhances its stability and reactivity, making it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its applications in central nervous system (CNS) therapeutics and enzyme inhibition, aligning with current trends in precision medicine.

In recent years, the demand for sulfur-containing heterocycles like octahydrothieno[3,4-b]pyrazine has surged, driven by their role in designing bioactive molecules. A 2023 study highlighted its utility in modulating G-protein-coupled receptors (GPCRs), a hot topic in drug development. The compound’s rigid bicyclic framework offers conformational constraints that are valuable for structure-activity relationship (SAR) studies. Moreover, its solubility profile and metabolic stability make it a candidate for optimizing pharmacokinetics in lead compounds—a frequent search query among medicinal chemists.

From a synthetic perspective, CAS 53056-91-0 is often synthesized via cyclization reactions involving thiophene derivatives and oxidizing agents. Innovations in green chemistry have led to improved yields using catalytic methods, reducing waste and energy consumption—an area of high interest in sustainable chemistry forums. Analytical techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS) are critical for characterizing this compound, as users often search for "how to validate heterocyclic compound purity."

The compound’s potential extends beyond pharmaceuticals. Materials scientists are investigating its incorporation into organic electronic devices, leveraging its electron-deficient core for charge transport applications. This aligns with the growing market for flexible electronics and OLED technologies. Additionally, its derivatization for covalent organic frameworks (COFs) has been explored, addressing search trends around "advanced porous materials for gas storage."

Safety and handling of octahydrothieno[3,4-b]pyrazine 6,6-dioxide follow standard laboratory protocols, with no significant hazards reported under normal conditions—a reassurance for researchers querying "safety data of sulfur-nitrogen heterocycles." As the scientific community prioritizes AI-driven molecular design, this compound’s structural features are being cataloged in cheminformatics databases to accelerate virtual screening workflows.

In summary, 53056-91-0 represents a multifaceted tool for innovation across disciplines. Its relevance to drug discovery, sustainable synthesis, and emerging technologies ensures its place in contemporary research dialogues, answering frequent queries like "heterocyclic compounds in modern medicine" or "sulfur-based materials for electronics." Future studies may unlock further applications, solidifying its industrial and academic value.

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